molecular formula C11H13NO3 B2620779 Methyl 2-[(3-methylphenyl)formamido]acetate CAS No. 1208-15-7

Methyl 2-[(3-methylphenyl)formamido]acetate

Cat. No.: B2620779
CAS No.: 1208-15-7
M. Wt: 207.229
InChI Key: DIOHBBQCUZSFKL-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methylphenyl)formamido]acetate (CAS 1208-15-7) is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This ester and formamide functional group-containing molecule is provided for research purposes. Compounds featuring the formamido group are of significant interest in scientific research. In peptides, formamide groups are valuable for studying molecular conformation, as the coupling constants (J) and electronic properties are highly dependent on the torsion angle around the C–N bond . Furthermore, formamide derivatives represent an important class of efficient chelating ligands in coordination chemistry and are frequently explored for their diverse biological and pharmacological activities, which can include antimicrobial, antibacterial, and antifungal properties . Researchers utilize this and related structures as key intermediates or building blocks in organic synthesis and medicinal chemistry research . The compound is characterized by an SMILES string of COC(=O)CNC(=O)c1cccc(c1)C . This product is intended for research and development applications in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-4-3-5-9(6-8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHBBQCUZSFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methylphenyl)formamido]acetate typically involves the reaction of 3-methylbenzoyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the glycine methyl ester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield water-soluble derivatives.

Reaction Conditions and Outcomes

Condition Reagents Products Key Observations
Acidic HydrolysisDilute HCl/H₂SO₄, reflux2-[(3-Methylphenyl)formamido]acetic acid + MethanolSlow reaction rate; requires prolonged heating.
Basic HydrolysisNaOH/KOH, aqueous ethanolSodium/potassium salt of the acid + MethanolFaster kinetics due to nucleophilic OH⁻ attack.

Hydrolysis is pivotal for converting the ester into bioactive carboxylic acids, which are often pharmacologically active.

Nucleophilic Substitution at the Amide Group

The formamido group (-NHCO-) participates in nucleophilic substitution reactions, enabling functional group interconversion.

Reagents and Substituted Products

Nucleophile Reaction Conditions Product Application
Ammonia (NH₃)Ethanol, 60–80°C, 6–8 hoursMethyl 2-aminoacetate + 3-methylbenzamideSynthesis of primary amine derivatives.
Ethylamine (C₂H₅NH₂)THF, room temperature, 12 hoursMethyl 2-(ethylamino)acetate + 3-methylbenzamideProduction of secondary amines for drug intermediates.

Substitution reactions expand the compound’s utility in generating structurally diverse amides and amines.

Key Research Findings

  • Hydrolysis kinetics are pH-dependent, with basic conditions favoring complete conversion within 2 hours.

  • Substitution reactions exhibit steric hindrance from the 3-methylphenyl group, necessitating elevated temperatures for efficient nucleophilic attack.

This compound’s reactivity profile underscores its role as a scaffold in medicinal chemistry, particularly for modifying pharmacokinetic properties through targeted functional group transformations .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-[(3-methylphenyl)formamido]acetate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desired properties. For example, it can be utilized in the synthesis of pharmaceuticals and agrochemicals by acting as an intermediate in multi-step synthesis processes.

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains. For instance, related compounds have demonstrated inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, indicating a promising avenue for further exploration in drug development .

Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. Similar structures have been investigated for their ability to induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, which plays a crucial role in cancer progression. Case studies have shown that certain derivatives can selectively inhibit HDAC6, leading to increased acetylation of proteins involved in cell cycle regulation and apoptosis . This suggests that this compound may share similar mechanisms of action.

Industrial Applications

Material Science
this compound is also explored for its potential applications in material science, particularly in the development of mesoporous materials and organic light-emitting diodes (OLEDs). Its chemical properties allow it to function as a dopant or host material, contributing to the advancement of electronic devices .

Case Studies

  • Inhibition Studies : A study focusing on related compounds demonstrated their capacity to inhibit specific enzymes involved in metabolic pathways. These findings suggest that this compound could exhibit similar enzyme-inhibitory effects, making it a candidate for further research in metabolic regulation .
  • Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized product, ensuring its suitability for biological testing .
  • Toxicological Assessments : Initial toxicological evaluations indicate that while the compound exhibits promising biological activities, comprehensive safety assessments are necessary before therapeutic applications can be considered. Further studies are needed to evaluate its safety profile thoroughly .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methylphenyl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The table below highlights critical differences in substituents, synthesis yields, and applications:

Compound Name Structural Variation Synthesis Yield Key Properties Applications References
Methyl 2-[(3-methylphenyl)formamido]acetate 3-methylphenyl, formamido, methyl ester Not reported Presumed solid; IR/NMR data inferred from analogs (e.g., C=O stretch ~1750 cm⁻¹) Pharmaceutical/agrochemical intermediate
Methyl 2-[(2-iodophenyl)formamido]acetate (29) 2-iodophenyl substituent 71% White solid; IR: 1683 cm⁻¹ (amide C=O); ESI HR-MS confirmed Drug discovery intermediate
Methyl 2-(3-Methylphenyl)-2-(picolinamido)acetate (5i) Additional picolinamido group (pyridine ring) Not reported FT-IR: 1750 cm⁻¹ (ester C=O), 1683 cm⁻¹ (amide C=O); HR-MS validated Potential catalyst or bioactive molecule
Methyl 2-phenylacetoacetate Keto-ester (α-acetyl group) Not reported Crystalline solid; Purity ≥98%; Stability ≥5 years at -20°C Amphetamine synthesis precursor
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate Triazole ring, thioether linkage Not reported Complex heterocyclic structure; likely high molecular weight (C₂₃H₂₅N₅O₄S) Antimicrobial or enzyme inhibitor candidate

Comparative Analysis of Physicochemical Properties

Electronic Effects :
  • Halogen vs.
  • Heterocyclic Modifications : The picolinamido group in 5i introduces a pyridine ring, enhancing π-π stacking interactions and solubility in polar solvents .
Spectroscopic Data :
  • IR Spectroscopy : All analogs show characteristic C=O stretches (~1750 cm⁻¹ for esters, ~1683 cm⁻¹ for amides).
  • NMR : Methyl 2-[(2-iodophenyl)formamido]acetate (29 ) displays distinct aromatic proton shifts (δ 7.3–8.1 ppm) due to iodine’s deshielding effect, whereas the 3-methylphenyl analog would show upfield shifts for methyl protons (δ ~2.3 ppm) .

Biological Activity

Methyl 2-[(3-methylphenyl)formamido]acetate, a compound with the chemical formula C10H13N2O3, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10H13N2O3
  • Molecular Weight : 209.22 g/mol
  • CAS Number : 1208-15-7

The compound features a methyl ester group and an amide linkage, which are crucial for its biological interactions. The presence of the 3-methylphenyl group may influence its lipophilicity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and diabetes.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in these cells, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some investigations have reported antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined through MTT assays.

Concentration (µM)Cell Viability (%)
0100
1090
2570
5040
10020

The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory responses, this compound was tested in a lipopolysaccharide (LPS)-induced model of inflammation. The treatment significantly decreased levels of TNF-alpha and IL-6 in serum samples compared to control groups.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Low Dose100150
High Dose5080

These findings suggest that the compound could potentially be developed into an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-[(3-methylphenyl)formamido]acetate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves formamide coupling between methyl 2-aminoacetate derivatives and 3-methylbenzoyl chloride. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis . Reaction temperature (0–25°C) and pH (neutral to slightly basic) are critical for avoiding side products like N-overacylated derivatives.

  • Example Protocol :

StepParameterCondition
AcylationSolventDCM
Temperature0–5°C (gradual warming to RT)
CatalystPyridine (1.5 equiv)
WorkupAqueous extraction, drying (Na₂SO₄), rotary evaporation

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR confirm the formamido linkage (δ 8.2–8.5 ppm for CONH) and ester group (δ 3.7 ppm for OCH₃) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 236.0922 (calculated for C₁₁H₁₃NO₃) .
  • FTIR : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .

Q. What safety protocols are essential during handling and disposal?

  • Safety Measures :

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to volatility and potential respiratory irritation .
  • Waste Disposal: Segregate organic waste and consult certified agencies for incineration .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during synthesis?

  • Troubleshooting :

  • Impurity Analysis : Use LC-MS to detect byproducts like hydrolyzed acids (e.g., free 3-methylbenzoic acid) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may cause shifts in NH protons; verify with deuterated solvents.
  • Dynamic NMR : Assess rotational barriers in the formamido group if splitting occurs .

Q. What strategies improve the compound’s stability in biological assays?

  • Stabilization Methods :

  • pH Control : Buffered solutions (pH 6–7) minimize ester hydrolysis .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation.
  • Encapsulation : Use liposomal carriers to enhance solubility in aqueous media .

Q. What mechanistic insights exist for its potential enzyme inhibition or receptor interactions?

  • Biological Studies :

  • Molecular Docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using the formamido group as a hydrogen-bond donor .
  • Kinetic Assays : Competitive inhibition observed in preliminary studies with IC₅₀ values in the μM range .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Validation Steps :

  • Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀) with triplicate experiments.
  • Positive Controls : Compare with known inhibitors (e.g., aspirin for COX-2) to calibrate assay conditions .
  • Metabolite Screening : Rule out activity from degradation products using HPLC .

Research Gaps and Future Directions

Q. What unexplored applications exist in materials science or environmental chemistry?

  • Emerging Uses :

  • Polymer Modification : Incorporate as a monomer in biodegradable polyesters due to ester functionality .
  • Environmental Sensors : Functionalize nanoparticles for detecting aromatic pollutants via fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.